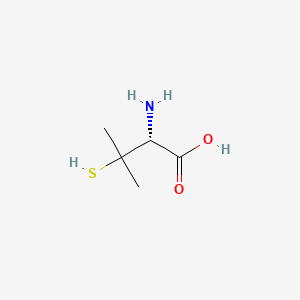
L-Penicillamin
Übersicht
Beschreibung
DL-Penicillamin ist eine chirale Verbindung mit bedeutenden medizinischen Anwendungen. Es ist ein Derivat von Penicillin und bekannt für seine chelatbildenden Eigenschaften, die es effektiv bei der Bindung und Entfernung von Schwermetallen aus dem Körper machen. Diese Verbindung wird zur Behandlung verschiedener Erkrankungen eingesetzt, darunter Morbus Wilson, Cystinurie und rheumatoide Arthritis .
Wissenschaftliche Forschungsanwendungen
DL-Penicillamin hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung. In der Chemie wird es als Chelatbildner verwendet, um Metallionen-Wechselwirkungen zu untersuchen. In der Biologie wird es verwendet, um die Rolle von Schwermetallen in biologischen Systemen zu untersuchen. In der Medizin wird es zur Behandlung von Erkrankungen wie Morbus Wilson, Cystinurie und rheumatoider Arthritis eingesetzt. Zusätzlich findet es Anwendung bei der Behandlung von Schwermetallvergiftungen und als Immunsuppressivum bei bestimmten Autoimmunerkrankungen .
Wirkmechanismus
Der Wirkungsmechanismus von DL-Penicillamin beinhaltet seine Fähigkeit, an Schwermetalle zu binden und stabile Komplexe zu bilden. Diese Bindung verhindert, dass die Metalle an schädlichen biochemischen Reaktionen teilnehmen, und erleichtert ihre Ausscheidung aus dem Körper. Die Verbindung hat auch immunsuppressive Eigenschaften, die bei der Behandlung von rheumatoider Arthritis von Vorteil sind. Es hemmt die Aktivität von Makrophagen und verringert die Produktion von Interleukin-1, einem proinflammatorischen Zytokin .
Biochemische Analyse
Biochemical Properties
L-Penicillamine is known to interact with various biomolecules. It is used as a chelating agent, binding to accumulated copper in patients with Wilson’s disease, allowing it to be eliminated in the urine . In cystinuria, L-Penicillamine binds with cysteine to yield a mixed disulfide which is more soluble than cystine .
Cellular Effects
L-Penicillamine has been shown to have significant effects on cellular processes. It is used as a form of immunosuppression to treat rheumatoid arthritis, where it inhibits macrophages, decreases IL-1 and the number of T-lymphocytes, and prevents collagen cross-linkage .
Molecular Mechanism
The molecular mechanism of L-Penicillamine involves its role as a chelating agent. In Wilson’s disease, it binds copper, allowing it to be eliminated in the urine . In rheumatoid arthritis, L-Penicillamine inhibits macrophages, decreases IL-1 and the number of T-lymphocytes, and prevents collagen cross-linkage .
Temporal Effects in Laboratory Settings
It is known that the drug’s effects can be seen after a period of treatment, with improvements in conditions like Wilson’s disease and rheumatoid arthritis observed after continued use .
Dosage Effects in Animal Models
Specific studies on the dosage effects of L-Penicillamine in animal models are limited. It is known that the drug’s effects can vary based on the dosage and duration of treatment .
Metabolic Pathways
L-Penicillamine is involved in the metabolic pathways related to the conditions it treats. For instance, in Wilson’s disease, it plays a role in the metabolism of copper, helping to remove excess copper from the body .
Vorbereitungsmethoden
DL-Penicillamin kann durch verschiedene Methoden synthetisiert werden. Ein gängiger Syntheseweg beinhaltet die Reaktion von Penicillin mit Salzsäure, gefolgt von Hydrolyse, um Penicillamin zu ergeben. Industrielle Produktionsverfahren beinhalten häufig mikrobielle Fermentationsprozesse, bei denen bestimmte Bakterienstämme zur Produktion der Verbindung verwendet werden .
Analyse Chemischer Reaktionen
DL-Penicillamin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Es ist bekannt, dass es Komplexe mit Schwermetallen wie Kupfer, Blei und Quecksilber bildet. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Salzsäure, Natriumhydroxid und verschiedene Oxidationsmittel. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Metalthis compound-Komplexe, die dann aus dem Körper ausgeschieden werden .
Vergleich Mit ähnlichen Verbindungen
DL-Penicillamin ist strukturell ähnlich wie Cystein, eine Aminosäure, die eine Thiolgruppe enthält. Es hat zwei zusätzliche Methylgruppen, die seine chelatbildenden Eigenschaften verstärken. Zu ähnlichen Verbindungen gehören Dimercaprol und Ethylendiamintetraessigsäure (EDTA), die beide auch als Chelatbildner verwendet werden. Dthis compound ist einzigartig in seiner Fähigkeit, gezielt Kupferionen anzusprechen, was es besonders effektiv bei der Behandlung von Morbus Wilson macht .
Eigenschaften
IUPAC Name |
2-amino-3-methyl-3-sulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c1-5(2,9)3(6)4(7)8/h3,9H,6H2,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNCNSJFMMFHPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)O)N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044687 | |
| Record name | 2-Amino-3-mercapto-3-methylbutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Penicillamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014997 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
4.65e+00 g/L | |
| Record name | Penicillamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014997 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
52-66-4, 25526-04-9, 1113-41-3, 52-67-5 | |
| Record name | (±)-Penicillamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | DL-Penicillamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052664 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC81988 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81988 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | L-Penicillamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241261 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DL-Penicillamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44656 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DL-Penicillamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22880 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-3-mercapto-3-methylbutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-β-mercaptovaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.135 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENICILLAMINE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XOP7Y1H98 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Penicillamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014997 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
198.5 °C | |
| Record name | Penicillamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014997 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does L-Penicillamine exert its antivitamin B6 activity?
A1: L-Penicillamine acts as an antivitamin B6 primarily by forming a thiazolidine derivative with pyridoxal 5'-phosphate (PLP), the active form of vitamin B6 [, ]. This reaction effectively reduces the bioavailability of PLP, leading to a functional vitamin B6 deficiency.
Q2: How does L-Penicillamine affect the growth of E. coli?
A2: L-Penicillamine inhibits the growth of both wild-type and vitamin B6-requiring mutant strains of E. coli []. In the mutant strain, this inhibition is more pronounced and directly linked to vitamin B6 deficiency caused by L-Penicillamine's interaction with PLP. Interestingly, the wild-type strain can partially circumvent this deficiency by upregulating vitamin B6 biosynthesis.
Q3: What are the downstream effects of L-Penicillamine's interaction with copper in Wilson's Disease?
A3: L-Penicillamine chelates copper in vivo, a key mechanism in treating Wilson’s disease []. This chelation enhances copper excretion and potentially reduces copper accumulation in tissues, mitigating the disease's progression.
Q4: What is the role of L-Penicillamine in modulating nitric oxide (NO)-induced cell injury?
A4: While L-Penicillamine itself can be nitrosylated to form S-nitroso-N-acetyl-D,L-penicillamine (SNAP), a NO donor, research suggests its role in NO-mediated processes is complex []. Some studies indicate a potential protective effect of increased intracellular tetrahydrobiopterin (BH4) levels, a cofactor for nitric oxide synthase, against SNAP-induced endothelial cell injury []. This protection may be attributed to BH4's ability to reduce oxidative stress induced by hydrogen peroxide, a byproduct of NO metabolism.
Q5: What is the molecular formula and weight of L-Penicillamine?
A5: The molecular formula of L-Penicillamine is C5H11NO2S, and its molecular weight is 149.21 g/mol.
Q6: Is there any spectroscopic data available to differentiate L-Penicillamine from its enantiomer, D-Penicillamine?
A6: Yes, terahertz time-domain spectroscopy (THz-TDS) has been successfully employed to differentiate L-Penicillamine from D-Penicillamine and DL-Penicillamine []. The distinct absorption spectra observed are attributed to differences in crystal structure and vibrational modes within the crystal lattice of each form.
Q7: Has L-Penicillamine been used in material science applications?
A7: Yes, L-Penicillamine has been investigated in material science, specifically for modifying quartz crystal microbalances (QCMs) using a vapor-diffused molecular assembly technique []. This modification allows for the specific recognition and measurement of chiral molecules, showcasing its potential in sensor development.
Q8: Does L-Penicillamine exhibit any catalytic properties?
A8: While not a catalyst in the traditional sense, L-Penicillamine plays a crucial role in a novel bio-inspired nitrile hydration system []. When combined with cobalt(III) and a pyridine-2,6-dicarboxylic acid scaffold, L-Penicillamine facilitates the conversion of nitriles to amides, mimicking the activity of the metalloenzyme nitrile hydratase.
Q9: Have any computational studies been conducted on L-Penicillamine?
A9: While the provided research excerpts do not focus on computational studies, this area holds potential for future research. Computational methods could be employed to further investigate the interaction of L-Penicillamine with PLP, explore its metal-chelating properties, and design novel derivatives with enhanced therapeutic profiles.
Q10: How does the structure of L-Penicillamine contribute to its anti-oxytocin activity?
A10: Research on oxytocin analogues reveals that modifications to the structure of L-Penicillamine can significantly alter its biological activity [, ]. Replacing the cysteine residue in oxytocin with L-Penicillamine, as seen in [1-L-penicillamine]oxytocin, results in a potent oxytocin antagonist. This suggests that the specific structural features of L-Penicillamine at position 1 are crucial for interfering with oxytocin's interaction with its receptor.
Q11: Does the chirality of Penicillamine affect its biological activity?
A11: Yes, chirality significantly influences the biological activity of Penicillamine. D-Penicillamine and L-Penicillamine exhibit different pharmacological properties [, , , , ]. Notably, D-Penicillamine demonstrates less antivitamin B6 activity compared to the L-isomer [, ].
Q12: What are the SHE considerations associated with L-Penicillamine use and handling?
A12: While specific SHE regulations are not discussed in the provided research, it's crucial to handle L-Penicillamine with appropriate safety measures. Like many pharmaceuticals, L-Penicillamine may pose risks if not handled appropriately during manufacturing, use, and disposal.
Q13: How does L-Penicillamine impact the growth of Sarcoma 180 tumor cells in vivo?
A13: L-Penicillamine demonstrates a significant retardation effect on the growth of solid Sarcoma 180 tumors in mice models, especially when combined with a pyridoxine-deficient diet []. This antitumor activity is attributed to L-Penicillamine's role as a vitamin B6 antagonist, highlighting the importance of vitamin B6 in tumor growth.
Q14: What are the potential toxicities associated with L-Penicillamine administration?
A14: While not the focus of this Q&A, it's important to acknowledge that L-Penicillamine can induce pyridoxine deficiency, especially with prolonged use []. This side effect highlights the importance of monitoring vitamin B6 levels during L-Penicillamine therapy.
Q15: What were the early clinical applications of Penicillamine?
A15: Penicillamine was first introduced as a treatment for Wilson's disease due to its ability to chelate copper []. This marked a significant milestone in managing this genetic disorder.
Q16: When was the anti-vitamin B6 activity of L-Penicillamine first reported?
A16: The anti-pyridoxine activity of L-penicillamine was first reported in 1957 by Kuchinskas and du Vigneaud []. This discovery was pivotal in understanding the potential side effects associated with L-Penicillamine therapy.
Q17: How does the research on L-Penicillamine bridge different scientific disciplines?
A17: The research on L-Penicillamine exemplifies the interconnected nature of scientific disciplines. From its initial application as a chelating agent in medicine [] to its exploration in material science for sensor development [], L-Penicillamine has spurred research across diverse fields. The study of its interactions with biological systems, particularly its role in modulating enzymatic activity [, , ] and influencing cellular processes [], further underscores the importance of cross-disciplinary approaches in advancing our understanding of this molecule and its potential applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


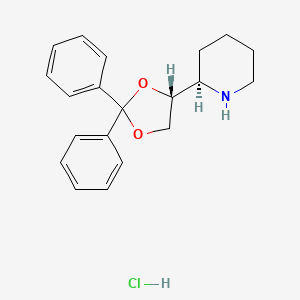
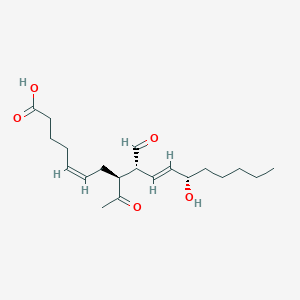
![5-hydroxy-2-[4-methoxy-3-[2-oxo-2-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethoxy]phenyl]-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B1675192.png)
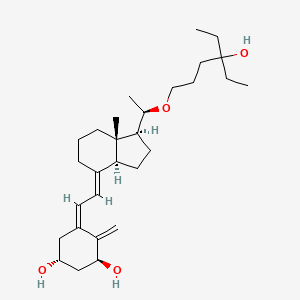
![Phosphonic acid, [1,2-ethanediylbis[nitrilobis(methylene)]]tetrakis-, pentasodium salt](/img/structure/B1675195.png)
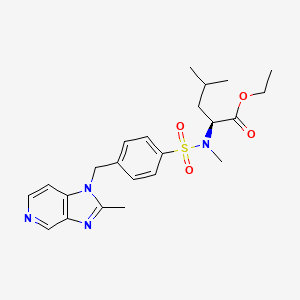

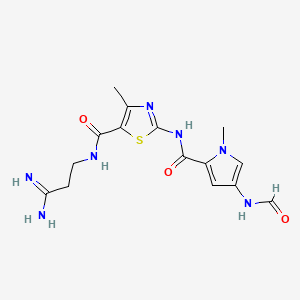
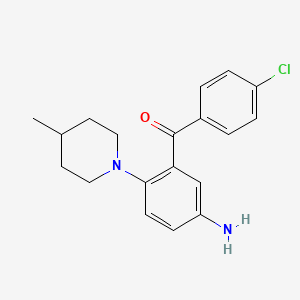

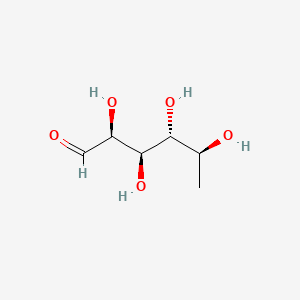
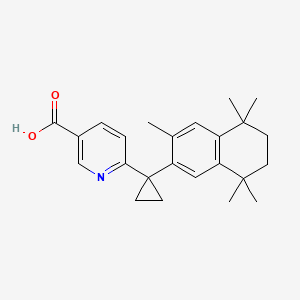
![6-Ethyl-4-(trifluoromethyl)-1,2,6,7,8,9-hexahydropyrido[3,2-g]quinolin-2-one](/img/structure/B1675209.png)
![1,1-Bis[3-methyl-4-(3,3-dimethyl-2-oxobutoxy)phenyl]cyclohexane](/img/structure/B1675210.png)
